Moxaverinhydrochlorid
Übersicht
Beschreibung
Moxaverine hydrochloride is a type of PDE inhibitors drug . It has been shown to increase ocular blood flow in patients with age-related macular degeneration, primary open angle glaucoma, and to increase choroidal and retrobulbar blood flow in elderly patients with eye diseases associated with hypo-perfusion .
Molecular Structure Analysis
Moxaverine hydrochloride has a molecular formula of C20H22ClNO2 . The InChIKey is DULZSDGCXSLVAQ-UHFFFAOYSA-N . The Canonical SMILES is CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl .
Physical And Chemical Properties Analysis
Moxaverine hydrochloride has a molecular weight of 343.8 g/mol . It forms crystals from ethanol, and is soluble in hot water, hot alcohol, and many other organic solvents. It is very sparingly soluble in cold water .
Wissenschaftliche Forschungsanwendungen
Okulärer Blutfluss
Moxaverinhydrochlorid wurde auf seine Auswirkungen auf den okulären Blutfluss untersucht. Die Ergebnisse waren jedoch uneinheitlich. In einer Studie wurde festgestellt, dass oral verabreichtes Moxaverin den okulären Blutfluss nicht erhöhte . Dies stand im Gegensatz zu früheren Erkenntnissen, bei denen die parenterale Verabreichung von Moxaverin zu einer signifikanten Erhöhung des Chorioidalblutflusses und der Blutflussgeschwindigkeiten in den retrobulbären Gefäßen führte .
Retinaler Blutfluss
Die intravenöse Verabreichung von Moxaverin hat sich gezeigt, dass sie den retinalen Blutfluss sowohl bei gesunden Probanden als auch bei Patienten mit Augenerkrankungen erhöht . Dies deutet darauf hin, dass Moxaverin möglicherweise zur Verbesserung des retinalen Blutflusses bei Erkrankungen eingesetzt werden könnte, bei denen er beeinträchtigt ist.
Topische Anwendung am Auge
This compound wurde auch auf sein Potenzial untersucht, durch topische Anwendung am Auge an Stellen von Interesse abgegeben zu werden . Die Studie ergab, dass die Konzentrationen in der Netzhaut nach topischer Anwendung gleich oder sogar höher waren als nach intravenöser Anwendung . Dies deutet darauf hin, dass Moxaverin möglicherweise in Augentropfen zur gezielten Abgabe an den hinteren Teil des Auges eingesetzt werden könnte .
Wirkmechanismus
Target of Action
Moxaverine hydrochloride is a phosphodiesterase inhibitor . It primarily targets phosphodiesterase enzymes, which play a crucial role in signal transduction processes in cells .
Mode of Action
Moxaverine hydrochloride exerts its therapeutic effects through the inhibition of phosphodiesterase enzymes . By inhibiting these enzymes, Moxaverine hydrochloride prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to an increase in cAMP levels . This increase in cAMP levels results in a series of intracellular events that ultimately lead to vasodilation .
Biochemical Pathways
The primary biochemical pathway affected by Moxaverine hydrochloride is the cAMP signaling pathway . By inhibiting phosphodiesterase and increasing cAMP levels, Moxaverine hydrochloride affects various downstream effects such as vasodilation .
Result of Action
The molecular and cellular effects of Moxaverine hydrochloride’s action primarily involve the dilation of blood vessels . This vasodilation effect can increase blood flow in various regions of the body, including the ocular region . For instance, Moxaverine hydrochloride has been shown to increase ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma .
Action Environment
The action, efficacy, and stability of Moxaverine hydrochloride can be influenced by various environmental factors. It’s important to note that individual patient factors, such as age and the presence of other medical conditions, can also influence the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Moxaverine hydrochloride functions as a phosphodiesterase inhibitor, which plays a crucial role in biochemical reactions by preventing the breakdown of cyclic adenosine monophosphate (cAMP). This inhibition leads to increased levels of cAMP within cells, promoting vasodilation. Moxaverine hydrochloride interacts with enzymes such as calmodulin-dependent cAMP-phosphodiesterase, influencing the rheological properties of red blood cells and enhancing their filterability .
Cellular Effects
Moxaverine hydrochloride has significant effects on various cell types and cellular processes. It enhances ocular blood flow in patients with age-related macular degeneration and primary open-angle glaucoma by improving choroidal and retrobulbar blood flow . The compound influences cell signaling pathways by increasing cAMP levels, which can affect gene expression and cellular metabolism. Additionally, moxaverine hydrochloride’s impact on red blood cells improves their flexibility and reduces the risk of vascular occlusions .
Molecular Mechanism
The molecular mechanism of moxaverine hydrochloride involves its action as a phosphodiesterase inhibitor. By inhibiting calmodulin-dependent cAMP-phosphodiesterase, moxaverine hydrochloride increases intracellular cAMP levels, leading to vasodilation and improved blood flow . This mechanism also involves the modulation of enzyme activity, which can result in changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of moxaverine hydrochloride have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that moxaverine hydrochloride maintains its vasodilatory effects over extended periods, although its impact on cellular function may vary depending on the experimental conditions . Long-term exposure to moxaverine hydrochloride can lead to sustained improvements in blood flow and cellular health.
Dosage Effects in Animal Models
The effects of moxaverine hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively enhances blood flow without causing significant adverse effects. At higher doses, moxaverine hydrochloride may exhibit toxic effects, including potential damage to vascular tissues . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing risks.
Metabolic Pathways
Moxaverine hydrochloride is involved in several metabolic pathways, primarily through its interaction with phosphodiesterases. By inhibiting these enzymes, the compound affects the cAMP signaling pathway, leading to various physiological responses . The metabolic effects of moxaverine hydrochloride also include alterations in metabolic flux and changes in metabolite levels, which can influence overall cellular function.
Transport and Distribution
Within cells and tissues, moxaverine hydrochloride is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This distribution is crucial for its therapeutic effects, as it ensures that moxaverine hydrochloride reaches target tissues and exerts its vasodilatory action.
Subcellular Localization
Moxaverine hydrochloride’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and cell membrane, where it can interact with target enzymes and proteins . Post-translational modifications and targeting signals help guide moxaverine hydrochloride to these locations, ensuring its effective action within cells.
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway of Moxaverine hydrochloride involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminoethanol followed by reduction and chlorination steps.", "Starting Materials": ["3,4-dimethoxybenzaldehyde", "2-aminoethanol", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "chlorine gas"], "Reaction": ["Step 1: 3,4-dimethoxybenzaldehyde is reacted with 2-aminoethanol in the presence of sodium borohydride as a reducing agent to form 3,4-dimethoxyphenethylamine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 3,4-dimethoxyphenethylamine.", "Step 3: The hydrochloride salt is then reduced with sodium borohydride to form the corresponding amine.", "Step 4: The amine is then chlorinated with chlorine gas in the presence of sodium hydroxide to form Moxaverine hydrochloride."] } | |
1163-37-7 | |
Molekularformel |
C20H22ClNO2 |
Molekulargewicht |
343.8 g/mol |
IUPAC-Name |
1-benzyl-3-ethyl-6,7-dimethoxyisoquinolin-2-ium;chloride |
InChI |
InChI=1S/C20H21NO2.ClH/c1-4-16-11-15-12-19(22-2)20(23-3)13-17(15)18(21-16)10-14-8-6-5-7-9-14;/h5-9,11-13H,4,10H2,1-3H3;1H |
InChI-Schlüssel |
DULZSDGCXSLVAQ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.Cl |
Kanonische SMILES |
CCC1=[NH+]C(=C2C=C(C(=CC2=C1)OC)OC)CC3=CC=CC=C3.[Cl-] |
Aussehen |
Solid powder |
1163-37-7 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
10539-19-2 (Parent) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Certonal Eupaverin Kollateral moxaverine moxaverine hydrochloride moxaverine sulfate (1:1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the distribution of Moxaverine hydrochloride in the eye after topical administration?
A1: Research using a rabbit model demonstrated that topical application of Moxaverine hydrochloride leads to its presence in various eye tissues. High concentrations were observed in the cornea and conjunctiva, with significant amounts also detected in the retina. Interestingly, despite the high concentrations in ocular tissues, plasma levels remained low, indicating a potential for targeted ocular delivery. []
Q2: Does the cornea present a significant barrier to Moxaverine hydrochloride penetration?
A2: Studies suggest that the corneal epithelium does not significantly hinder the penetration of Moxaverine hydrochloride into the eye. This is supported by both in vivo rabbit studies [] and in vitro experiments using rabbit corneal epithelial cell cultures. [] The high apparent permeability coefficient calculated in these studies, attributed to the lipophilic nature of Moxaverine hydrochloride, further supports its ability to cross the corneal barrier. []
Q3: Are there reliable in vitro models for studying Moxaverine hydrochloride penetration into the eye?
A3: Several in vitro models using human corneal epithelial cells have been explored as alternatives to animal testing for assessing ocular permeability of drugs like Moxaverine hydrochloride. While some models like the SkinEthic reconstituted human corneal epithelium showed limitations in differentiating compound permeability, others like the Clonetics system and the HCE-T cell line demonstrated good correlation with ex vivo human and rabbit corneas. [, ]
Q4: How does Moxaverine hydrochloride interact with red blood cells under stress conditions?
A4: Moxaverine hydrochloride exhibits protective effects on red blood cells exposed to hyperosmolarity and lactacidosis, conditions potentially found in areas of low oxygen supply within the body. [] The compound helps maintain the normal discoid shape of red blood cells and improves their micro-rheological performance, as assessed by their ability to pass through microsieves. [] This suggests a potential role of Moxaverine hydrochloride in preserving red blood cell function under challenging physiological conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.